N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride

Description

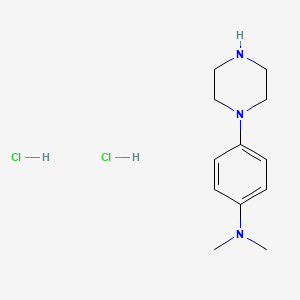

N,N-Dimethyl-4-(piperazin-1-yl)aniline dihydrochloride (CAS: Not explicitly provided; related CID: 4738754) is a hydrochloride salt of a tertiary amine derivative featuring a piperazine ring and a dimethyl-substituted aniline moiety. Key structural and chemical properties include:

- Molecular Formula: C₁₂H₁₉N₃·2HCl (free base: C₁₂H₁₉N₃) .

- Molecular Weight: 278.23 g/mol (dihydrochloride form) .

- SMILES: CN(C)C₁=CC=C(C=C₁)N₂CCNCC₂ .

- Key Features: The compound’s piperazine ring enhances solubility in polar solvents, while the dimethylaniline group contributes to lipophilicity, making it a versatile building block in medicinal chemistry and organic synthesis .

It is commercially available through suppliers like Enamine Ltd and CymitQuimica, with pricing ranging from €645 (50 mg) to €1,809 (500 mg) .

Properties

IUPAC Name |

N,N-dimethyl-4-piperazin-1-ylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;;/h3-6,13H,7-10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAMNIAWJFNIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354952-71-8 | |

| Record name | N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N,N-Dimethyl-4-(piperazin-1-yl)aniline dihydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on enzyme interactions, receptor binding, and therapeutic applications, supported by relevant studies and data.

Structural Characteristics

The molecular formula of this compound is C12H20ClN3, with a molecular weight of approximately 240.76 g/mol. The compound features a dimethylamino group at the para position of the aniline ring, which significantly influences its reactivity and biological activity. The piperazine ring enhances its structural complexity, contributing to its pharmacological properties.

This compound primarily exerts its biological effects through interactions with various biological targets. Research indicates that it binds to specific receptors and modulates enzyme activity, which can lead to diverse pharmacological effects. The compound's ability to alter receptor activity is crucial for its potential therapeutic applications.

Enzyme Interactions

Studies have shown that this compound interacts with several enzymes, leading to significant biological effects. For instance, it has been investigated for its role in inhibiting certain enzyme pathways that are crucial in disease processes. Its modulation of enzyme activity suggests potential applications in drug development aimed at treating various conditions.

Receptor Binding

The compound has demonstrated binding affinity to multiple receptors, which is essential for its therapeutic efficacy. Research indicates that it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways. This property makes it a candidate for further investigation in pharmacological research aimed at developing new therapeutic agents .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Enzyme Modulation Study :

- Receptor Interaction Analysis :

- Therapeutic Potential :

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors and enzymes. Studies indicate that it may modulate receptor activity, thereby influencing various biological pathways. For instance, its interactions with neurotransmitter receptors are of particular interest in pharmacological research .

Case Studies

Recent research has explored the compound's role in receptor binding assays, demonstrating its ability to influence signaling pathways associated with neurological functions. In vitro studies have shown that it can alter the activity of certain enzymes, suggesting applications in drug development for neurological disorders.

Biochemical Applications

Biochemical Reagent

In biochemistry, N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride serves as a biochemical reagent in proteomics research. It is utilized for studying protein interactions and enzyme kinetics, providing insights into cellular mechanisms.

Experimental Methods

The compound is often employed in cell culture assays to investigate cellular responses and signaling pathways. Techniques such as fluorescence microscopy and electrophysiology are used to monitor the effects of the compound on cellular activity .

Organic Synthesis

Building Block for Complex Molecules

this compound is a crucial building block in organic synthesis. It participates in various chemical reactions including alkylation, acylation, and coupling reactions, facilitating the creation of more complex organic molecules.

| Reaction Type | Description | Application |

|---|---|---|

| Alkylation | Introduction of alkyl groups | Synthesis of pharmaceuticals |

| Acylation | Formation of acyl derivatives | Development of agrochemicals |

| Coupling | Joining two molecular fragments | Creation of dyes and pigments |

Nanotechnology

Synthesis of Nanomaterials

The compound is also studied for its role in nanotechnology, particularly in the synthesis of nanoparticles. Its chemical structure allows for effective stabilization and reduction of metal ions to form nanoparticles with controlled size and morphology.

Characterization Techniques

Characterization of synthesized nanoparticles typically employs techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD), which provide insights into particle size distribution and crystallinity.

Computational Chemistry

Model Compound for Simulations

In computational chemistry, this compound is used as a model compound to study molecular interactions and reaction mechanisms through advanced methods like Density Functional Theory (DFT). These simulations help predict the compound's behavior in various chemical environments.

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

The following compounds share structural similarities, differing primarily in substituents or positional isomerism:

Functional and Pharmacological Comparisons

- Receptor Interactions: DMAB-anabaseine dihydrochloride acts as a partial agonist at α7 nicotinic receptors and an antagonist at α4β2 receptors, highlighting the impact of pyridine/dihydropyridine substituents on receptor specificity .

- Pyrimidine-substituted analogues (e.g., 1427195-19-4) exhibit higher molecular weights and enhanced aromatic stacking, favoring interactions with nucleic acids or enzyme active sites .

Positional Isomerism :

Research and Application Insights

- Drug Discovery : The parent compound’s piperazine-aniline scaffold is prevalent in kinase inhibitors and GPCR-targeting agents, with modifications (e.g., halogenation, heterocycle addition) tailoring specificity .

- Structural Characterization : Crystallographic studies using programs like SHELXL () are critical for resolving the conformational flexibility of piperazine-containing compounds .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride typically involves the nucleophilic substitution of a suitable aniline derivative with piperazine, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt. The preparation can be broken down into key steps:

Step 1: Formation of N,N-dimethyl-4-(piperazin-1-yl)aniline core

The core compound is synthesized by coupling N,N-dimethylaniline or its derivatives with piperazine or piperazine derivatives. This coupling often proceeds via nucleophilic aromatic substitution or reductive amination methods depending on the starting materials.Step 2: Conversion to dihydrochloride salt

The free base form of the compound is treated with hydrochloric acid, typically using anhydrous HCl gas or concentrated HCl in a suitable solvent, to form the dihydrochloride salt, which enhances stability and solubility for research and pharmaceutical applications.

Detailed Synthetic Routes

Nucleophilic Substitution Route

One common approach involves the reaction of 4-chloronitrobenzene with N-methylpiperazine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF). The nitro group is subsequently reduced to an amine via catalytic hydrogenation or chemical reduction (e.g., sodium borohydride or iron/acetic acid). This yields the N,N-dimethyl-4-(piperazin-1-yl)aniline intermediate, which can then be converted to the dihydrochloride salt.

- $$ \text{4-chloronitrobenzene} + \text{N-methylpiperazine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, 25-110^\circ C} \text{Nitro intermediate} $$

- $$ \text{Nitro intermediate} \xrightarrow[\text{Fe}]{\text{AcOH}, 30^\circ C} \text{N,N-dimethyl-4-(piperazin-1-yl)aniline} $$

- $$ \text{N,N-dimethyl-4-(piperazin-1-yl)aniline} + 2 \text{HCl} \rightarrow \text{Dihydrochloride salt} $$

Reductive Amination Route

Alternatively, formaldehyde can be used as a linking agent to couple N,N-dimethylaniline with piperazine via reductive amination. This method involves the formation of an iminium intermediate followed by reduction, typically using sodium cyanoborohydride or catalytic hydrogenation, to yield the target compound.

Industrial and Scale-Up Considerations

Industrial synthesis optimizes reaction conditions for yield and purity, often employing automated reactors with controlled temperature and stirring. Purification typically involves recrystallization from solvents such as ethanol or ethyl acetate and chromatographic techniques like silica gel column chromatography to isolate the pure dihydrochloride salt. The salt form improves handling, storage stability, and solubility for downstream applications.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | 4-chloronitrobenzene, N-methylpiperazine, K2CO3, DMF, 25–110 °C, 18–48 h | Polar aprotic solvent facilitates substitution |

| Reduction | Fe powder, Acetic acid, room temp to 30 °C, 16 h | Mild reduction of nitro to amine |

| Salt formation | HCl gas or concentrated HCl in solvent | Formation of dihydrochloride salt |

| Purification | Recrystallization, silica gel chromatography | Ensures high purity |

Characterization of the Synthesized Compound

Characterization is essential to confirm the structure, purity, and regiochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton NMR shows characteristic signals for methyl groups on the dimethylamino moiety (~3.0 ppm) and multiplets for piperazine ring protons (~2.5–3.5 ppm). The disappearance of piperazine NH broad singlet (~1.6 ppm) confirms substitution.Mass Spectrometry (MS):

High-resolution MS confirms the molecular ion peak corresponding to the molecular weight of the compound (278.22 g/mol for the dihydrochloride).Infrared (IR) Spectroscopy:

IR spectra show characteristic absorption bands for aromatic amines and piperazine ring vibrations, confirming functional groups.X-ray Crystallography:

Used to resolve ambiguities in regiochemistry and confirm the salt form crystal structure when available.

Research Findings and Notes

- The coupling reaction efficiency depends on the base used; potassium carbonate is common, but triethylamine or sodium hydride can also be employed.

- Reaction times vary from 18 to 48 hours depending on temperature and scale.

- The dihydrochloride salt form enhances water solubility, facilitating biological assays and pharmaceutical formulation.

- Purity is critical for medicinal chemistry applications; chromatographic purification is standard.

- Isotopic labeling studies (e.g., deuterium) have been applied in related compounds to investigate reaction mechanisms, though specific data for this compound are limited.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 4-chloronitrobenzene, N-methylpiperazine | K2CO3, DMF, 25–110 °C, reduction with Fe/AcOH or NaBH4 | Straightforward, scalable | Requires reduction step |

| Reductive amination | N,N-dimethylaniline, piperazine, formaldehyde | NaBH3CN or catalytic hydrogenation | Direct coupling, fewer steps | Sensitive to reaction conditions |

| Salt formation | Free base compound | HCl gas or concentrated HCl | Improves stability and solubility | Requires careful handling of HCl |

Q & A

Basic: What are the established synthetic routes for N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride?

Methodological Answer:

The synthesis typically involves two key steps:

Nucleophilic aromatic substitution : Reacting 4-chloronitrobenzene with N-methylpiperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form 4-(4-methylpiperazin-1-yl)nitrobenzene .

Reduction and salt formation : Reducing the nitro group to an amine (e.g., using H₂/Pd-C or NaBH₄), followed by treatment with HCl to yield the dihydrochloride salt .

Optimization Considerations:

- Temperature control (~80–100°C) during substitution improves reaction rates.

- Purification via recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, piperazine methyl at δ 2.3–2.5 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 264.2 [M-Cl]⁺ confirm the molecular formula .

- X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.